Cas no 36740-10-0 (4-oxo-4-(pyridin-3-yl)butanenitrile)

4-Oxo-4-(pyridin-3-yl)butanenitrile is a versatile nitrile-containing intermediate with applications in pharmaceutical and agrochemical synthesis. Its pyridine moiety enhances reactivity, making it valuable for constructing heterocyclic frameworks. The carbonyl and nitrile functional groups offer multiple sites for further derivatization, enabling the synthesis of complex molecules. This compound exhibits good solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its stability under standard storage conditions ensures reliable performance in synthetic workflows. Researchers favor this intermediate for its efficiency in producing biologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Proper handling under controlled conditions is recommended due to its reactive nature.
4-oxo-4-(pyridin-3-yl)butanenitrile structure
36740-10-0 structure
Product name:4-oxo-4-(pyridin-3-yl)butanenitrile
CAS No:36740-10-0
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD07841703
CID:853801
PubChem ID:302563

4-oxo-4-(pyridin-3-yl)butanenitrile Chemical and Physical Properties

Names and Identifiers

    • 4-oxo-4-pyridin-3-yl-butanenitrile
    • 4-OXO-4-PYRIDIN-3-YLBUTANENITRILE
    • 2-cyanoethyl 3-pyridyl ketone
    • 3-Cyano-1-(3-pyridyl)-propan-1-one
    • 4-oxo-4-(3-pyridinyl)butanenitrile
    • 4-Oxo-4-(3-pyridyl)butannitril
    • 4-Oxo-4-(3-pyridyl)butyronitril
    • 4-Oxo-4-(pyridin-3-yl)butanenitrile
    • 4-oxo-4-pyridin-3-yl-butyronitrile
    • 4-oxo-4-pyridine-3-yl-butyronitrile
    • DTXSID60307123
    • NSC187782
    • MFCD07841703
    • Z155070388
    • G21957
    • NCGC00335983-01
    • RKXWIKVGGKZDJY-UHFFFAOYSA-N
    • SCHEMBL3932662
    • AB01117635-03
    • AKOS005199401
    • 36740-10-0
    • MFCD078481703
    • EN300-23582
    • NSC 187782
    • NSC-187782
    • 4-oxo-4-(pyridin-3-yl)butanenitrile
    • MDL: MFCD07841703
    • Inchi: InChI=1S/C9H8N2O/c10-5-1-4-9(12)8-3-2-6-11-7-8/h2-3,6-7H,1,4H2
    • InChI Key: RKXWIKVGGKZDJY-UHFFFAOYSA-N
    • SMILES: C1=CC(=CN=C1)C(=O)CCC#N

Computed Properties

  • Exact Mass: 160.06400
  • Monoisotopic Mass: 160.063663
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 53.8

Experimental Properties

  • Density: 1.139
  • Boiling Point: 370°C at 760 mmHg
  • Flash Point: 177.5°C
  • Refractive Index: 1.531
  • PSA: 53.75000
  • LogP: 1.56808

4-oxo-4-(pyridin-3-yl)butanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB424684-1 g
4-Oxo-4-(pyridin-3-yl)butanenitrile
36740-10-0
1g
€396.00 2022-06-10
OTAVAchemicals
1361083-100MG
4-oxo-4-(pyridin-3-yl)butanenitrile
36740-10-0 99%
100MG
$60 2023-06-26
TRC
O991360-50mg
4-oxo-4-(pyridin-3-yl)butanenitrile
36740-10-0
50mg
$ 95.00 2022-06-03
TRC
O991360-100mg
4-oxo-4-(pyridin-3-yl)butanenitrile
36740-10-0
100mg
$ 160.00 2022-06-03
Enamine
EN300-23582-0.25g
4-oxo-4-(pyridin-3-yl)butanenitrile
36740-10-0 95.0%
0.25g
$50.0 2025-02-20
Enamine
EN300-23582-0.1g
4-oxo-4-(pyridin-3-yl)butanenitrile
36740-10-0 95.0%
0.1g
$36.0 2025-02-20
Enamine
EN300-23582-10.0g
4-oxo-4-(pyridin-3-yl)butanenitrile
36740-10-0 95.0%
10.0g
$631.0 2025-02-20
abcr
AB424684-5g
4-Oxo-4-(pyridin-3-yl)butanenitrile; .
36740-10-0
5g
€947.00 2024-08-03
SHENG KE LU SI SHENG WU JI SHU
sc-277603-250mg
4-oxo-4-pyridin-3-ylbutanenitrile,
36740-10-0
250mg
¥1188.00 2023-09-05
Enamine
EN300-23582-10g
4-oxo-4-(pyridin-3-yl)butanenitrile
36740-10-0 98%
10g
$1430.0 2023-09-15

4-oxo-4-(pyridin-3-yl)butanenitrile Related Literature

Additional information on 4-oxo-4-(pyridin-3-yl)butanenitrile

Recent Advances in the Study of 4-oxo-4-(pyridin-3-yl)butanenitrile (CAS: 36740-10-0) in Chemical Biology and Pharmaceutical Research

The compound 4-oxo-4-(pyridin-3-yl)butanenitrile (CAS: 36740-10-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This nitrile-containing pyridine derivative serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibition and anti-inflammatory pathways. Recent studies have elucidated its role as a precursor for novel therapeutic agents, with a focus on its structural modifications to enhance pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-oxo-4-(pyridin-3-yl)butanenitrile in the design of selective kinase inhibitors. Researchers utilized this compound as a scaffold to develop derivatives with improved binding affinity for specific tyrosine kinases implicated in cancer progression. The study highlighted the compound's ability to undergo facile functionalization at the nitrile and carbonyl groups, enabling the introduction of diverse pharmacophores. Computational docking studies further supported its potential as a versatile building block for targeted drug design.

In the realm of anti-inflammatory drug development, a recent patent application (WO2023056789) disclosed novel derivatives of 4-oxo-4-(pyridin-3-yl)butanenitrile with potent COX-2 inhibitory activity. The lead compounds exhibited superior selectivity profiles compared to existing NSAIDs, with reduced gastrointestinal toxicity in preclinical models. Structural-activity relationship (SAR) analysis revealed that modifications at the pyridine ring significantly influenced both potency and metabolic stability, providing valuable insights for future optimization efforts.

Analytical chemistry advancements have also contributed to improved characterization of 4-oxo-4-(pyridin-3-yl)butanenitrile. A 2024 publication in Analytical and Bioanalytical Chemistry described a novel LC-MS/MS method for the sensitive detection and quantification of this compound in complex biological matrices. This methodological breakthrough enables more accurate pharmacokinetic studies of its derivatives, addressing previous challenges in trace-level quantification. The developed protocol demonstrated excellent linearity (R² > 0.999) across a wide concentration range (1-1000 ng/mL), with applications in both preclinical and clinical research settings.

From a synthetic chemistry perspective, recent work has focused on developing greener synthetic routes for 4-oxo-4-(pyridin-3-yl)butanenitrile. A 2023 Green Chemistry article reported a microwave-assisted, solvent-free synthesis with 85% yield improvement over traditional methods. This sustainable approach not only reduces environmental impact but also enhances scalability for industrial production. The optimized conditions (150°C, 15 min, catalyst loading of 2 mol%) were successfully applied to kilogram-scale synthesis without compromising purity (>99.5% by HPLC).

Emerging research suggests potential applications of 4-oxo-4-(pyridin-3-yl)butanenitrile beyond small molecule therapeutics. A groundbreaking study in Nature Chemical Biology (2024) demonstrated its utility in PROTAC (proteolysis targeting chimera) design, where it served as a linker component connecting target-binding and E3 ligase-recruiting moieties. The resulting heterobifunctional molecules showed enhanced cellular permeability and proteasomal degradation efficiency, opening new avenues for targeted protein degradation strategies in drug-resistant cancers.

In conclusion, 4-oxo-4-(pyridin-3-yl)butanenitrile (CAS: 36740-10-0) continues to prove its value as a multifaceted chemical entity in pharmaceutical research. The compound's synthetic accessibility, structural versatility, and demonstrated biological activities position it as an important tool in contemporary drug discovery. Future research directions likely include further exploration of its applications in targeted therapies, the development of additional analytical methods for its detection, and continued optimization of sustainable production processes. These collective advances underscore the compound's growing importance in addressing current challenges in medicinal chemistry and chemical biology.

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(CAS:36740-10-0)4-oxo-4-(pyridin-3-yl)butanenitrile
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